Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]-
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Overview
Description
Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]- is a complex organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its unique structural features, including a dimethyl-substituted oxirane ring and a pentenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]- typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and efficient methods, such as the catalytic oxidation of alkenes using molecular oxygen or hydrogen peroxide in the presence of a suitable catalyst. These methods are designed to maximize yield and minimize by-products, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used to open the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxidation reactions and their mechanisms.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]- involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, allowing it to interact with and modify other molecules.
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: Another epoxide with a similar structure but different substitution pattern.
2,3-Epoxybutane: A simpler epoxide with a four-carbon backbone.
cis-2-Butene oxide: An epoxide with a cis configuration and a four-carbon backbone.
Uniqueness
Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]- is unique due to its specific substitution pattern and the presence of a pentenyl side chain. This structural complexity imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
502164-45-6 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(3S)-3-methylpent-4-enyl]oxirane |
InChI |
InChI=1S/C10H18O/c1-5-8(2)6-7-9-10(3,4)11-9/h5,8-9H,1,6-7H2,2-4H3/t8-,9?/m1/s1 |
InChI Key |
IQTYEDULQISSGT-VEDVMXKPSA-N |
Isomeric SMILES |
C[C@@H](CCC1C(O1)(C)C)C=C |
Canonical SMILES |
CC(CCC1C(O1)(C)C)C=C |
Origin of Product |
United States |
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